molecular formula C13H10 B1339924 1-(Prop-2-yn-1-yl)naphthalene CAS No. 20009-31-8

1-(Prop-2-yn-1-yl)naphthalene

Cat. No. B1339924
CAS RN: 20009-31-8
M. Wt: 166.22 g/mol
InChI Key: BLKFTGZCXNIAHO-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)naphthalene is a chemical compound with the molecular formula C13H10 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, 2-Hydroxy-1-naphthaldehyde was mixed with anhydrous potassium carbonate in N,N-dimethylformamide. The mixture was stirred at room temperature before propargyl bromide was added. The activated mixture was then heated to 40 °C using ultrasound sonication for 30 minutes .


Molecular Structure Analysis

The molecular structure of 1-(Prop-2-yn-1-yl)naphthalene is planar with the O-propargyl groups being coplanar with the naphthoquinone units .

Scientific Research Applications

Synthon in Sonogashira Cross-Coupling Reactions

This compound serves as a useful synthon in Sonogashira cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in organic synthesis .

Organic Synthesis Acceleration

Modern process technologies have utilized this compound to accelerate reactions and save energy, highlighting its role in efficient organic synthesis .

Material Science

Scientists have experience with this compound across various research areas, including material science, indicating its potential use in developing new materials .

Chemosensors for Anion Recognition

Organosilicon compounds derived from naphthalene have been used as fluorescent chemosensors for anion recognition, suggesting similar applications for this compound .

Biological Applications

Naphthalene derivatives are known to possess biological applications such as disinfectants and insecticides, which could extend to this compound .

Plant Growth Regulation

Some naphthalene derivatives act as auxin plant hormones and rooting agents, indicating potential agricultural applications for "1-(Prop-2-yn-1-yl)naphthalene" .

Formylation Reactions

This compound has been used in visible-light-induced oxidative formylation of anilines, showcasing its utility in novel organic reactions .

Crystallography

Different polymorphs of related naphthalene compounds have been studied, which may suggest applications of “1-(Prop-2-yn-1-yl)naphthalene” in crystal structure analysis .

Each of these fields presents a unique application of “1-(Prop-2-yn-1-yl)naphthalene” and demonstrates the compound’s versatility in scientific research.

MDPI - Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate De Gruyter - Crystal structure of 2-(prop-2-yn-1-yloxy)-1-naphthaldehyde Sigma-Aldrich - N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide Europe PMC - 1,6-Bis(prop-2-yn-1-yloxy)naphthalene RSC Publishing - Visible-light-induced oxidative formylation Europe PMC - Two polymorphs of 2-(prop-2-yn-1-yloxy)naphthalene

Safety and Hazards

Safety data sheets suggest that exposure to 1-(Prop-2-yn-1-yl)naphthalene should be avoided. In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult. If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water .

properties

IUPAC Name

1-prop-2-ynylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h1,3-5,7-10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKFTGZCXNIAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558041
Record name 1-(Prop-2-yn-1-yl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Prop-2-yn-1-yl)naphthalene

CAS RN

20009-31-8
Record name 1-(Prop-2-yn-1-yl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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